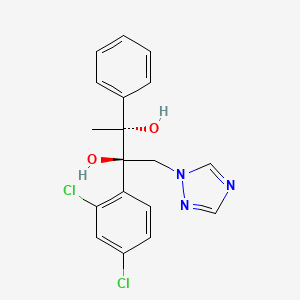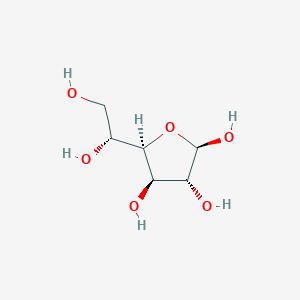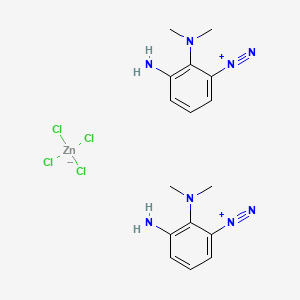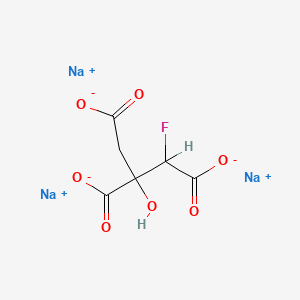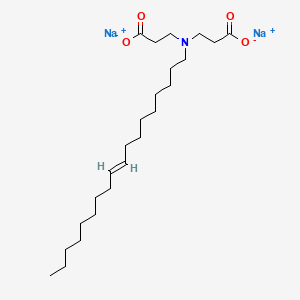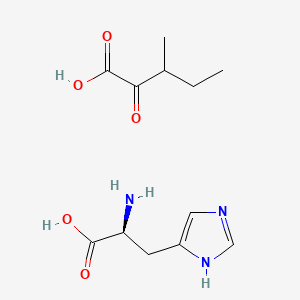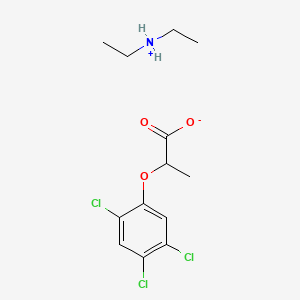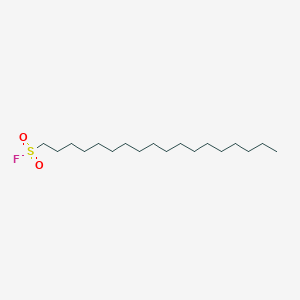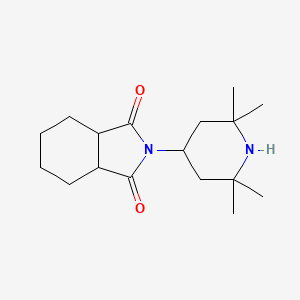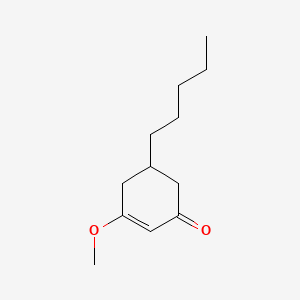
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C29H52O4 and a molecular weight of 464.7 g/mol. It is known for its unique structure, which includes a cyclohexyl group and a long alkenyl chain. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of 2-octadecenylsuccinic acid with 3-methylcyclohexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of amides, esters, and other derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mecanismo De Acción
The mechanism of action of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate: Unique due to its specific ester and alkenyl groups.
2-Octadecenylsuccinic acid: Lacks the cyclohexyl group, resulting in different chemical properties.
3-Methylcyclohexanol: A precursor in the synthesis, lacks the alkenyl chain
Uniqueness
This compound stands out due to its combination of a cyclohexyl group and a long alkenyl chain, which imparts unique chemical and physical properties. This makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94247-55-9 |
|---|---|
Fórmula molecular |
C29H52O4 |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(E)-2-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29(31)32)24-28(30)33-27-22-19-20-25(2)23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+ |
Clave InChI |
GTHLUNAAZNFADC-ISLYRVAYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCC(C1)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCC(C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


